molecular formula C19H18N2O B1298394 2-(Furan-2-yl)-1,3-diphenylimidazolidine CAS No. 94378-00-4

2-(Furan-2-yl)-1,3-diphenylimidazolidine

Cat. No. B1298394
CAS RN: 94378-00-4
M. Wt: 290.4 g/mol
InChI Key: GGKPIWBVFHMQMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives typically involves multi-step reactions starting from furan-containing precursors. For instance, one study describes the synthesis of novel derivatives by starting with 2-acetylfuran and performing a Claisen-Schmidt condensation with different aromatic aldehydes, followed by cyclization with hydroxylamine hydrochloride . Another approach involves the synthesis of thiazolopyrimidine derivatives from 7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one with substituted aldehydes . These methods highlight the versatility of furan as a building block for creating complex molecules with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of furan derivatives is confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . X-ray powder diffraction (XRPD) is also used to investigate the solid-state structure of synthesized compounds . These techniques ensure the correct identification of the synthesized molecules and provide detailed information about their molecular frameworks.

Chemical Reactions Analysis

Furan derivatives can undergo a range of chemical reactions, including Mannich reactions to introduce piperazine moieties , and reactions with substituted aldehydes to create thiazolopyrimidine derivatives with anticancer properties . The reactivity of the furan ring allows for the introduction of various functional groups, which can significantly alter the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups can affect their pharmacological activities . The thermal stability and sensitivity to impact and friction of furan-based energetic materials are also important properties that are thoroughly investigated using techniques like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) .

Relevant Case Studies

Several of the papers discuss the pharmacological evaluation of synthesized furan derivatives. Compounds with furan moieties have been investigated for their antidepressant and antianxiety activities in animal models , anticancer activity against human cell lines , and antimicrobial and anthelmintic activities . These studies demonstrate the potential of furan derivatives in the development of new therapeutic agents.

Scientific Research Applications

Bioactive Heterocyclic Compounds

Five-membered heterocycles such as furan play a crucial role in drug design due to their presence in bioactive molecules. The importance of furan-2-yl substituents in medicinal chemistry is highlighted through their role in purine and pyrimidine nucleobases, nucleosides, and analogues, demonstrating diverse antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The comparison between heteroaryl-substituted derivatives and their aryl counterparts underscores the impact of bioisosteric replacement on enhancing biological activities (Ostrowski, 2022).

Environmental Pollutants and Toxicity

Polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) are recognized as emerging persistent organic pollutants with toxicities similar or higher than well-known dioxins. Their formation mechanisms, environmental fates, and human exposure levels are still under investigation, indicating the necessity for synergistic control strategies to mitigate their environmental impact (Yang et al., 2021).

Furan in Food Safety

Furan, a thermal food processing contaminant found in various food products, has been extensively studied for its formation pathways, occurrence, dietary exposures, and mitigation measures. Despite its potential harmful health effects, research into furan's metabolism, potential biomarkers of exposure, and risk assessment continues to be essential for ensuring food safety and public health (Zhang & Zhang, 2022).

Therapeutic Potentials and CNS Activity

Benzimidazoles, imidazothiazoles, and imidazoles, including compounds with furan rings, have shown CNS depressant and stimulant activities, suggesting their potential for developing potent CNS drugs. The furan ring's ability to penetrate the CNS and interact with neurotransmitters and ion channels highlights the need for further research into synthesizing more effective treatments for neurological disorders (Saganuwan, 2020).

properties

IUPAC Name

2-(furan-2-yl)-1,3-diphenylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-3-8-16(9-4-1)20-13-14-21(17-10-5-2-6-11-17)19(20)18-12-7-15-22-18/h1-12,15,19H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKPIWBVFHMQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC=CO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350495
Record name 2-(Furan-2-yl)-1,3-diphenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-1,3-diphenylimidazolidine

CAS RN

94378-00-4
Record name 2-(Furan-2-yl)-1,3-diphenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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